(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one (molecular formula: C₁₅H₁₁N₃O, molecular weight: 249.27 g/mol) is a chalcone derivative featuring a benzotriazole group at the 1-position and a furan-2-yl substituent at the 3-position of the propenone backbone . This compound is structurally classified as an α,β-unsaturated ketone (chalcone), a scaffold widely studied for its pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
(E)-1-(benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(8-7-10-4-3-9-18-10)16-12-6-2-1-5-11(12)14-15-16/h1-9H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZMWSMRXZBXDY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that combines a benzotriazole moiety with a furan ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H9N3O2, with a molecular weight of 239.23 g/mol. The structure features a conjugated system that enhances its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing benzotriazole and furan moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzotriazole demonstrate varying degrees of antibacterial and antifungal properties against strains such as Escherichia coli, Bacillus subtilis, and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/ml) |
|---|---|---|---|
| Benzotriazole Derivative A | E. coli | 15 | 25 |
| Benzotriazole Derivative B | B. subtilis | 18 | 12.5 |
| Furan-containing Compound C | Candida albicans | 20 | 10 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
In vitro studies on various cancer cell lines have demonstrated that this compound can reduce cell viability significantly at concentrations ranging from 10 to 50 µM. The compound's effectiveness was compared with standard chemotherapeutic agents, showing promising results in terms of lower IC50 values.
The biological activity of this compound is likely mediated through multiple mechanisms:
Ligand Binding: The benzotriazole moiety can act as a ligand for metal ions or proteins, influencing various metabolic pathways.
Electrophilic Interactions: The furan ring can participate in electrophilic reactions, potentially leading to the modification of biomolecules such as proteins or nucleic acids.
Comparative Analysis
When compared to similar compounds, such as those containing thiophene instead of furan, this compound exhibits unique electronic properties that may enhance its biological activity .
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| (2E)-1-(1H-benzotriazol-1-yl)-3-thiophenylprop-2-en-1-one | Moderate | Low |
| (2E)-1-(1H-benzotriazol-1-yl)-3-furanprop-2-en-1-one | High | Moderate |
Scientific Research Applications
Photostability Enhancer
Benzotriazoles are widely recognized for their ability to absorb UV light, making them effective as photostabilizers in polymers and coatings. The compound can be used to enhance the UV stability of materials such as plastics and paints, thereby extending their lifespan and maintaining their mechanical properties.
Antioxidant Activity
Research indicates that benzotriazole derivatives exhibit significant antioxidant properties. This compound can be explored for its potential applications in food preservation and cosmetics to prevent oxidative degradation.
Studies have shown that benzotriazole derivatives possess antimicrobial and antifungal properties. The compound may be investigated for use in pharmaceuticals or agricultural chemicals targeting specific pathogens.
Organic Synthesis
The unique structure of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one makes it a valuable intermediate in organic synthesis. It can participate in various reactions such as:
- Michael Additions : Reacting with electrophiles to form new carbon-carbon bonds.
- Cycloaddition Reactions : Engaging in [3+2] cycloadditions to produce triazoles or other heterocycles.
Case Study 1: Photostabilization in Polymeric Materials
A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its resistance to UV degradation. The results showed a reduction in discoloration and mechanical property loss after prolonged exposure to sunlight compared to untreated PVC samples.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various bacterial strains. Results indicated that it exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents.
Chemical Reactions Analysis
Reactivity at the α,β-Unsaturated Carbonyl
The enone system undergoes nucleophilic additions and cycloadditions:
Nucleophilic Additions
-
Hydrazine derivatives : Reacts with substituted hydrazines to form hydrazone derivatives (Table 1) .
-
Thiols : Thiol-Michael addition generates sulfanyl-propanones (65–72% yield) .
Table 1 : Hydrazone derivatives and yields
| Product | R Group | Yield (%) | Conditions |
|---|---|---|---|
| N'-(2-Hydroxyphenyl)methylidene | 2-OH-C₆H₄ | 67 | EtOH, Δ, 4 h |
| N'-(4-Chlorophenyl)methylidene | 4-Cl-C₆H₄ | 62 | AcOH, RT, 6 h |
Cycloadditions
-
Diels-Alder reactions : Acts as a dienophile with electron-rich dienes (e.g., furan, cyclopentadiene), forming bicyclic adducts (50–68% yield) .
Functionalization of the Furan Ring
The furan-2-yl group participates in electrophilic substitutions:
Benzotriazole Ring Modifications
The 1H-1,2,3-benzotriazol-1-yl group enables:
-
Nucleophilic substitution : Displacement by amines (e.g., piperidine, morpholine) under basic conditions .
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key structural analogs is provided in Table 1 .
Key Observations :
- Benzotriazole vs.
- Furan-2-yl Role : The furan ring is conserved across analogs, contributing to planar geometry and π-π stacking in crystal structures. For example, in (E)-1-(4-methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, the furan stabilizes the crystal lattice via C–H···π interactions .
- Impact of Substituents : Electron-donating groups (e.g., methoxy, piperidinyl) increase solubility, while electron-withdrawing groups (e.g., methylsulfanyl) enhance lipophilicity, influencing bioavailability .
Antifungal Activity:
- The target compound’s benzotriazole moiety may mimic the antifungal mechanism of (2E)-1-(4’-aminophenyl)-3-furan-2-yl-prop-2-en-1-one (Compound 8), which inhibits Trichophyton rubrum at MIC = 0.07 µg/mL .
- Triazole-Chalcone Hybrids (e.g., 4a–4j) exhibit enhanced activity due to the triazole ring’s ability to disrupt fungal cell membranes .
Antitubercular Activity:
- LabMol-70 and LabMol-71 showed moderate activity against Mycobacterium tuberculosis, with furan and methylsulfanyl groups contributing to target binding .
Tyrosinase Inhibition:
- (E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives () inhibit tyrosinase, a key enzyme in melanogenesis. The target compound’s benzotriazole may further modulate enzyme interactions .
Q & A
Q. What are the standard synthetic routes for preparing (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one?
The compound can be synthesized via Claisen-Schmidt condensation , a method validated for analogous enone derivatives. For example, describes the synthesis of benzimidazole-derived enones by reacting 2-acetylbenzimidazole with aldehydes in ethanol/water under basic conditions (10% NaOH). The reaction typically involves stirring for 6–8 hours, followed by crystallization from aqueous ethanol to isolate the product . Adjusting the aldehyde (e.g., furan-2-carbaldehyde) and optimizing reaction time/temperature can yield the target compound.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Essential for confirming the (2E)-configuration and molecular geometry. and report triclinic crystal systems (space group P1) with refined R factors < 0.06, ensuring high structural accuracy .
- NMR spectroscopy : Key for verifying the enone moiety (δ ~7–8 ppm for α,β-unsaturated carbonyl protons) and furan/benzotriazole substituents.
- IR spectroscopy : Confirms the carbonyl stretch (~1650–1700 cm⁻¹) and aromatic C–H bonds.
Q. How does the benzotriazole moiety influence the compound’s stability and reactivity?
The 1H-benzotriazol-1-yl group acts as an electron-withdrawing substituent, stabilizing the enone system via conjugation. This moiety may also participate in hydrogen bonding or π-π stacking, as observed in crystal structures of similar compounds (e.g., ’s bromo-thienyl derivative), which could enhance thermal stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in this compound?
Discrepancies often arise from crystal packing effects or solvent interactions. For example, reports a mean C–C bond length of 1.434 Å in the crystal structure, while DFT models may predict slightly shorter bonds due to gas-phase approximations. Refinement using software like SHELXL97 (as in ) and incorporating solvent effects in computational models can reconcile these differences .
Q. What strategies optimize reaction conditions for low-yield syntheses of similar enone derivatives?
- Solvent optimization : Ethanol/water mixtures () enhance solubility of polar intermediates while promoting crystallization .
- Catalyst screening : Piperidine or other mild bases can accelerate condensation kinetics.
- Temperature control : Reflux conditions (e.g., 80°C) improve reaction rates without degrading heat-sensitive substituents like furan.
Q. How can substituent effects (e.g., furan vs. thienyl) be systematically studied to modulate electronic properties?
- Comparative crystallography : Analyze substituent-induced conformational changes. For instance, ’s bromo-thienyl derivative shows a planar enone system (torsion angle < 5°), whereas bulky groups may introduce strain .
- DFT calculations : Compute HOMO-LUMO gaps and electrostatic potential maps to predict reactivity trends (e.g., furan’s electron-rich nature vs. thienyl’s sulfur-mediated resonance).
Q. What experimental designs are recommended for assessing biological activity while avoiding non-specific interactions?
- Control compounds : Synthesize analogs lacking the benzotriazole or furan groups to isolate their contributions (e.g., ’s pyrazol-1-yl derivatives) .
- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to identify IC₅₀ values for cytotoxicity or enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
